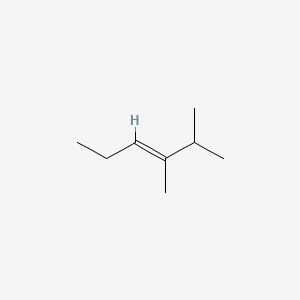

2,3-Dimethyl-3-hexene

描述

Contextualizing Higher Substituted Alkenes in Mechanistic and Synthetic Studies

Higher substituted alkenes, such as 2,3-dimethyl-3-hexene, are characterized by having more than two non-hydrogen groups attached to the carbons of the double bond. These compounds are of particular interest in mechanistic and synthetic studies for several reasons. The increased substitution around the double bond influences its electronic properties and steric environment, which in turn affects its reactivity and the stereochemical outcome of reactions.

The study of reactions involving highly substituted alkenes provides valuable insights into fundamental concepts like regioselectivity and stereoselectivity. For instance, understanding how a reagent approaches a sterically hindered double bond helps in refining theories of chemical reactivity and in designing more selective synthetic methods.

Isomeric Considerations of this compound: A Focus on Geometric Isomerism (cis/trans) and Stereochemical Implications

A key feature of this compound is its ability to exist as geometric isomers, specifically the cis (Z) and trans (E) forms. nist.govnist.gov This isomerism arises from the restricted rotation around the carbon-carbon double bond and the presence of two different groups on each of the double-bonded carbons.

The spatial arrangement of the substituents in the cis and trans isomers leads to different physical and chemical properties. These differences are crucial in stereochemical studies, where the specific geometry of the starting material can dictate the stereochemistry of the product. For example, the hydrogenation of a related compound, 3,4-dimethyl-3-hexene, over a palladium on carbon (Pd/C) catalyst is a stereospecific reaction where the syn-addition of hydrogen atoms leads to different stereoisomeric products depending on whether the starting alkene is the (Z) or (E) isomer. pearson.com This principle is directly applicable to understanding the stereochemical implications of reactions involving this compound.

The distinct properties of the cis and trans isomers are reflected in their physical data:

| Property | (E)-2,3-Dimethyl-3-hexene | (Z)-2,3-Dimethyl-3-hexene |

| CAS Number | 19550-88-0 nist.gov | 59643-75-3 nist.gov |

| Molecular Formula | C₈H₁₆ nist.gov | C₈H₁₆ nist.gov |

| Molecular Weight | 112.21 g/mol nist.gov | 112.2126 g/mol nist.gov |

| Boiling Point | 114.3 °C at 760 mmHg echemi.com | Not explicitly found, but expected to be similar to the trans isomer. |

| Density | 0.726 g/cm³ echemi.com | Not explicitly found. |

| Refractive Index | 1.418 echemi.com | Not explicitly found. |

Research Trajectories for Complex Olefins

Research involving complex olefins like this compound is moving towards the development of highly selective and efficient synthetic methodologies. A significant area of focus is the catalytic asymmetric synthesis, which aims to produce a single desired stereoisomer of a product.

One notable example of the use of a related isomer in advanced research is the use of cis-2,2-dimethyl-3-hexene (B1353251) as a model substrate in the (salen)Mn(III)-catalyzed epoxidation reaction. acs.org This research investigates the electronic effects on the enantioselectivity of the reaction, providing fundamental insights that can be applied to the synthesis of complex chiral molecules. acs.org The study of such reactions with well-defined, yet complex, substrates like this compound is crucial for advancing the field of asymmetric catalysis.

Furthermore, reactions such as the hydration of this compound using water and a mild acid are used to explore reaction mechanisms and stereochemistry. chegg.com The hydrogenation of this compound with hydrogen gas and a palladium/carbon catalyst results in the formation of 2,3-dimethylhexane. chegg.comnih.govwikipedia.org These fundamental reactions, when applied to a molecule with the structural complexity of this compound, provide a clearer understanding of the underlying chemical principles.

Structure

2D Structure

3D Structure

属性

CAS 编号 |

7145-23-5 |

|---|---|

分子式 |

C8H16 |

分子量 |

112.21 g/mol |

IUPAC 名称 |

(E)-2,3-dimethylhex-3-ene |

InChI |

InChI=1S/C8H16/c1-5-6-8(4)7(2)3/h6-7H,5H2,1-4H3/b8-6+ |

InChI 键 |

PRTXQHCLTIKAAJ-SOFGYWHQSA-N |

手性 SMILES |

CC/C=C(\C)/C(C)C |

规范 SMILES |

CCC=C(C)C(C)C |

产品来源 |

United States |

Reaction Mechanisms and Pathways of 2,3 Dimethyl 3 Hexene

Electrophilic Addition Reactions and Regioselectivity

Electrophilic addition reactions are a cornerstone of alkene chemistry. The electron-rich double bond of 2,3-dimethyl-3-hexene serves as a nucleophile, readily attacked by electrophiles. The regioselectivity of these reactions, which dictates the orientation of the addition across the double bond, is a key area of investigation.

The addition of hydrogen halides (hydrohalogenation) and halogens (halogenation) to alkenes are classic examples of electrophilic addition.

Hydrohalogenation: The reaction of an alkene with a hydrogen halide (HX, where X = Cl, Br, I) typically proceeds through a two-step mechanism. pressbooks.pubmasterorganicchemistry.com The initial step involves the protonation of the alkene's double bond by the hydrogen halide, forming a carbocation intermediate and a halide ion. pressbooks.pubmasterorganicchemistry.com This initial protonation is the rate-determining step. libretexts.org In the second step, the halide ion acts as a nucleophile and attacks the electrophilic carbocation, forming the final alkyl halide product. pressbooks.pub

For an unsymmetrical alkene, the regioselectivity of this addition is governed by Markovnikov's rule, which states that the hydrogen atom adds to the carbon atom that already has the greater number of hydrogen atoms, leading to the formation of the more stable, more substituted carbocation intermediate. masterorganicchemistry.comlibretexts.orgsavemyexams.com However, in the case of the symmetrically substituted this compound, both sp² carbons are equally substituted, so a single major product is expected. The reaction with an acid like HBr results in the formation of a tertiary carbocation, which is then attacked by the bromide ion. youtube.com

Halogenation: The addition of halogens (e.g., Br₂ or Cl₂) to an alkene proceeds through a different mechanism involving a bridged halonium ion intermediate. This intermediate is formed by the electrophilic attack of the halogen on the double bond. The reaction is stereospecific, resulting in anti-addition, where the two halogen atoms add to opposite faces of the double bond. schoolwires.net

The reactivity in electrophilic additions is influenced by steric effects. For tetrasubstituted alkenes like this compound, increasing the size of the alkyl groups can diminish the reaction rate due to steric hindrance. researchgate.net

Hydroboration-oxidation is a two-step reaction that achieves the anti-Markovnikov hydration of an alkene, yielding an alcohol. masterorganicchemistry.comlibretexts.orglibretexts.org

The first step, hydroboration , involves the addition of a borane (B79455) (BH₃) or a borane equivalent (like BH₃·THF) across the double bond. masterorganicchemistry.com This step is a concerted, syn-addition, meaning the boron and hydrogen atoms add to the same face of the double bond. masterorganicchemistry.comlibretexts.org The boron atom, being the electrophilic part of the B-H bond, adds to the less sterically hindered carbon of the double bond.

| Reaction | Reagents | Key Intermediate | Stereochemistry | Regioselectivity |

| Hydrohalogenation | HCl, HBr, HI | Carbocation | Non-stereoselective | Markovnikov (not applicable for symmetrical alkene) |

| Halogenation | Br₂, Cl₂ | Bridged Halonium Ion | anti-addition | N/A |

| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | Trialkylborane | syn-addition | anti-Markovnikov |

Mechanistic Investigations of Halogenation and Hydrohalogenation of Tetrasubstituted Alkenes

Oxidative Transformations and Radical Chemistry

The double bond of this compound is also susceptible to oxidative cleavage and radical attack, leading to a different set of products and reaction mechanisms.

Ozonolysis is a powerful reaction that cleaves the carbon-carbon double bond. The reaction of ozone (O₃) with an alkene initially forms an unstable primary ozonide (molozonide). msu.edu This intermediate rapidly rearranges to a more stable secondary ozonide (1,2,4-trioxolane) via a carbonyl oxide, also known as the Criegee intermediate. msu.eduacs.org

The gas-phase ozonolysis of alkenes is a significant source of hydroxyl radicals (OH) in the troposphere. mit.eduacs.org For highly substituted alkenes like this compound, the formation of OH radicals is influenced by the structure of the Criegee intermediate. mit.eduacs.org

In the ozonolysis of fully substituted alkenes, the Criegee intermediate can undergo a 1,4-hydrogen shift to form a vinyl hydroperoxide (VHP). rsc.org This VHP then decomposes to yield an OH radical and a vinoxy radical. rsc.org This pathway, known as the "hydroperoxide channel," is considered the dominant mechanism for OH formation from these alkenes. acs.orgmit.eduacs.org Studies have shown that for fully substituted alkenes like 2,3-dimethyl-2-butene (B165504) (a close analog to this compound), the yield of stabilized Criegee intermediates is low, suggesting that unimolecular decomposition pathways like the hydroperoxide channel are significant. researchgate.net The yields of H-atoms from the ozonolysis of fully substituted alkenes are very small (<1%), which is consistent with the dominance of the hydroperoxide channel. mit.eduacs.org

Epoxidation is the reaction of an alkene with a peroxy acid (like m-CPBA) or other oxidizing agents to form an epoxide (an oxirane). masterorganicchemistry.comlumenlearning.com The reaction is stereospecific, meaning that the stereochemistry of the starting alkene is retained in the epoxide product. masterorganicchemistry.com For example, a cis-alkene will yield a cis-epoxide, and a trans-alkene will yield a trans-epoxide. masterorganicchemistry.com

The reaction proceeds via a concerted mechanism where the oxygen atom from the peroxy acid is transferred to the alkene double bond in a single step. masterorganicchemistry.com The epoxidation of this compound with an agent like dimethyldioxirane (B1199080) has been shown to be stereospecific, producing the corresponding epoxide in high yield. lookchem.com The rate of epoxidation can be sensitive to steric factors, which is particularly relevant for tetrasubstituted alkenes. lookchem.com

| Reaction | Reagent | Key Intermediate | Primary Product |

| Ozonolysis (Reductive Workup) | 1. O₃ 2. (CH₃)₂S or Zn/H₂O | Ozonide, Criegee Intermediate | Ketones |

| Epoxidation | m-CPBA, Dimethyldioxirane | None (concerted) | Epoxide |

Radical Reactions Involving this compound Substructures

Free-radical addition represents a key reaction pathway for alkenes, proceeding via a chain mechanism involving initiation, propagation, and termination steps. wikipedia.org A classic example is the anti-Markovnikov addition of hydrogen bromide (HBr) in the presence of a radical initiator like peroxide. libretexts.orgcsbsju.edu

In the propagation phase, a bromine radical (Br•) adds to the alkene double bond. For unsymmetrical alkenes, the addition occurs at the less substituted carbon atom to generate a more stable, more substituted carbon radical intermediate. libretexts.orgyoutube.com This intermediate then abstracts a hydrogen atom from another HBr molecule to yield the final product and regenerate a bromine radical, continuing the chain. libretexts.org

For a symmetrically substituted alkene like this compound, the two carbons of the double bond are electronically and sterically similar in the context of forming a radical. The addition of a radical species (X•) to the C3 or C4 position would result in an equivalent, highly stable tertiary radical.

Reaction Step: CH3-CH2-C(CH3)=C(CH3)-CH2-CH3 + X• → CH3-CH2-C(CH3)(X)-C•(CH3)-CH2-CH3

The resulting intermediate is a tertiary alkyl radical, which is stabilized by hyperconjugation with the adjacent alkyl groups. This stability influences the subsequent reaction steps. However, for highly substituted alkenes, competing reactions such as allylic hydrogen abstraction can sometimes occur, although the addition across the double bond is often the dominant pathway. lookchem.com Studies on the kinetics of reactions between OH radicals and various alkenes, including substructures similar to this compound, are crucial for understanding atmospheric chemistry and radical-mediated degradation pathways. nih.govacs.org

Table 2: General Regioselectivity of Radical Additions to Alkenes

| Alkene Type | Site of Initial Radical Attack | Stability of Resulting Radical | Product Type |

| Monosubstituted | Terminal Carbon | Secondary | Anti-Markovnikov |

| 1,1-Disubstituted | Terminal Carbon | Tertiary | Anti-Markovnikov |

| 1,2-Disubstituted | Either Carbon (less hindered) | Secondary | Depends on substitution |

| Tetrasubstituted | Either Carbon of C=C | Tertiary | Addition product |

Cycloaddition Reactions and Their Synthetic Utility

Cycloaddition reactions are powerful tools for constructing cyclic molecules. Among these, the [3+2] cycloaddition is a versatile method for synthesizing five-membered rings, which are common motifs in many natural products and pharmaceuticals. pku.edu.cnsci-rad.com

[3+2] Cycloaddition of Alkenes with Transient Species

[3+2] cycloadditions, also known as 1,3-dipolar cycloadditions, involve the reaction of a two-atom component (the dipolarophile, in this case, the alkene) with a three-atom component (the 1,3-dipole). sci-rad.com These 1,3-dipoles are often transient species generated in situ, such as nitrile oxides, nitrones, or azomethine ylides. mdpi.com

The reaction of an electron-rich alkene like this compound is typically most efficient with an electron-deficient 1,3-dipole. The mechanism can be either concerted or stepwise. While many [3+2] cycloadditions are considered concerted pericyclic reactions, evidence for stepwise mechanisms involving zwitterionic intermediates exists, particularly when the reactants are highly polarized. mdpi.com

For example, the reaction of an alkene with a nitrone yields an isoxazolidine (B1194047) ring. The regioselectivity of the addition is governed by both electronic and steric factors. With a tetrasubstituted alkene like this compound, steric hindrance can play a significant role in the rate and outcome of the cycloaddition. However, the high nucleophilicity of the double bond can still drive the reaction forward. The utility of these reactions lies in their ability to rapidly build molecular complexity and introduce multiple stereocenters in a controlled manner. mdpi.com Strain-promoted [3+2] cycloadditions, although typically involving strained alkynes or alkenes, underscore the principle that enhancing the reactivity of one component can facilitate these transformations. researchgate.net

Table 3: Common Transient Species in [3+2] Cycloadditions and Resulting Heterocycles

| Transient Species (1,3-Dipole) | General Structure | Resulting Heterocycle with Alkene |

| Nitrile Oxide | R-C≡N⁺-O⁻ | Isoxazoline |

| Nitrone | R₂C=N⁺(R)-O⁻ | Isoxazolidine |

| Azomethine Ylide | R₂C=N⁺(R)-C⁻R₂ | Pyrrolidine |

| Diazoalkane | R₂C=N⁺=N⁻ | Pyrazoline |

Computational and Theoretical Studies of 2,3 Dimethyl 3 Hexene Reactivity and Structure

Quantum Chemical Calculations of Reaction Energetics and Transition States

Quantum chemical calculations are fundamental to understanding the electronic structure and predicting the course of chemical reactions. By solving approximations of the Schrödinger equation, these methods can determine the energies of reactants, products, and the high-energy transition states that connect them, thereby revealing the activation barriers and thermodynamics of a reaction.

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods are particularly useful for studying the reactivity of branched alkenes like 2,3-dimethyl-3-hexene. Studies on similar molecules, such as 2,3-dimethyl-2-butene (B165504) and 3,4-dimethyl-3-hexene, in reactions like ozonolysis, demonstrate the utility of DFT. acs.org For instance, DFT calculations at levels like B3LYP/6-31G(d,p) are used to investigate reaction pathways, such as the formation of hydroperoxide intermediates versus carbonyl oxides. acs.org

These calculations reveal how the substitution pattern on the double bond influences the stability of intermediates and the heights of activation barriers. For the ozonolysis of substituted alkenes, DFT is employed to model the formation of the initial primary ozonide, its decomposition, and the subsequent reactions of the resulting Criegee intermediates. The electronic and steric effects of the methyl and ethyl groups in this compound dictate the preferred reaction channels, and DFT can quantify these energetic differences. For example, in the dimerization of butenes and pentenes within zeolite catalysts, DFT calculations have been used to compare the reaction enthalpies of forming branched alkene dimers versus cyclic alkanes, showing that cyclization can be significantly more exothermic. uva.nl

A representative application of DFT is determining the reaction profile for an electrophilic addition. The table below illustrates hypothetical energy values for the protonation of this compound, leading to a tertiary carbocation intermediate.

Table 1: Hypothetical DFT-Calculated Energies for Protonation of (E)-2,3-Dimethyl-3-hexene

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants ((E)-2,3-Dimethyl-3-hexene + H⁺) | 0.0 |

| Transition State | +10.5 |

| Tertiary Carbocation Intermediate | -5.2 |

Note: These are illustrative values to demonstrate DFT application.

Ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)), offer higher accuracy than standard DFT methods, albeit at a greater computational expense. They are often used to benchmark DFT results and to study systems where electron correlation is particularly important. For alkenes, ab initio calculations are crucial for accurately determining bond-breaking and bond-forming energies during transformation reactions like cracking or isomerization. rsc.org

For a molecule like this compound, ab initio studies can elucidate complex reaction pathways, such as rearrangements of carbocation intermediates that may occur during acid-catalyzed reactions. These methods can precisely calculate the energies of different isomers and the barriers to their interconversion. For example, ab initio molecular dynamics can simulate the entire trajectory of a reaction, providing a detailed view of the transformation pathway, including short-lived intermediates. acs.org While specific ab initio studies on this compound are not prominent in the literature, the principles are well-established from work on other alkenes, providing a clear framework for how such transformations would be modeled. rsc.org

Density Functional Theory (DFT) Applications to Branched Alkene Reactivity

Molecular Dynamics and Conformation Analysis of this compound

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD simulations provide a detailed view of the conformational flexibility and dynamics of molecules like this compound. aip.orgaip.org

The (E) and (Z) isomers of this compound are distinct stereoisomers. nist.govnist.gov However, each isomer also possesses conformational flexibility due to rotation around its single bonds, particularly the C-C bonds of the ethyl and isopropyl groups attached to the double bond. MD simulations can explore the potential energy surface associated with these rotations, identifying the most stable conformers and the energy barriers between them.

The simulation would typically reveal that staggered conformations around the single bonds are energetically favored over eclipsed conformations. The bulky nature of the methyl and ethyl groups would lead to specific preferred orientations to minimize steric strain. This conformational preference can influence the molecule's reactivity by affecting the accessibility of the double bond to attacking reagents. For instance, certain conformations might shield the π-system, thus raising the activation energy for a reaction.

Table 2: Potential Torsional Angles and Steric Hindrance in (E)-2,3-Dimethyl-3-hexene

| Rotatable Bond | Description of Rotation | Expected Low-Energy Conformations |

|---|---|---|

| C2-C3 | Rotation of the isopropyl group | Staggered conformations of the methyl groups relative to the double bond. |

| C4-C(ethyl) | Rotation of the ethyl group | Staggered (anti and gauche) conformations of the terminal methyl group. |

Note: This table describes expected conformational features based on general chemical principles.

Quantitative Structure-Activity Relationships (QSAR) for Alkene Reactivity

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate structural or property "descriptors" of molecules with their chemical reactivity or biological activity. For alkenes, QSAR can be used to predict reaction rate constants for processes like oxidation by ozone or hydroxyl radicals.

The foundation of a robust QSAR model for reactivity lies in the use of quantum chemical descriptors. These are numerical values derived from quantum chemical calculations that represent a molecule's electronic properties. For an alkene like this compound, these descriptors can quantify the reactivity of its double bond.

Commonly used descriptors include:

EHOMO (Energy of the Highest Occupied Molecular Orbital): For an alkene, the HOMO is the π-orbital of the double bond. A higher EHOMO indicates that the molecule is more willing to donate electrons, correlating with a higher reactivity towards electrophiles.

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): The LUMO is the corresponding π*-antibonding orbital. A lower ELUMO suggests a greater willingness to accept electrons.

Ionization Potential (IP) and Electron Affinity (EA) : These are related to the HOMO and LUMO energies and describe the energy required to remove an electron and the energy released upon adding an electron, respectively.

Atomic Charges : The partial charges on the carbon atoms of the double bond can indicate the bond's polarity and susceptibility to nucleophilic or electrophilic attack.

Researchers develop QSPR (Quantitative Structure-Property Relationship) models by performing multiple linear regression (MLR) or using machine learning algorithms to find a mathematical equation that links these descriptors to experimentally measured properties, such as the boiling point or, in this case, reaction rates. researchgate.netscispace.com For example, a QSAR study on the reaction of alkenes with hydroxyl radicals might yield an equation like:

log(kOH) = c0 + c1(EHOMO) + c2(IP) + ...

By calculating the descriptor values for this compound, its reaction rate constant could then be predicted.

Table 3: Representative Quantum Chemical Descriptors for QSAR Models of Alkenes

| Descriptor | Typical Role in Reactivity Prediction |

|---|---|

| EHOMO | Higher value often correlates with faster reaction with electrophiles. |

| ELUMO | Lower value can indicate higher reactivity with nucleophiles. |

| HOMO-LUMO Gap | Smaller gap can suggest higher reactivity. |

| Dipole Moment | Influences long-range interactions and solubility. |

| Mulliken Atomic Charges on C=C | Indicates the electrophilicity/nucleophilicity of the double bond carbons. |

Note: This table lists common descriptors and their general interpretation in the context of alkene reactivity.

Kinetic and Thermodynamic Control in Reactions of Branched Alkenes

When a chemical reaction can yield more than one product, the distribution of those products can be governed by either kinetic or thermodynamic control. wikipedia.orglibretexts.org This concept is highly relevant to reactions of branched alkenes like this compound.

Kinetic Control : At lower temperatures or with short reaction times, the major product is the one that is formed fastest. This product, the kinetic product, is formed via the pathway with the lowest activation energy. libretexts.org

Thermodynamic Control : At higher temperatures, when the reactions are reversible, an equilibrium can be established. Under these conditions, the major product is the most stable one, regardless of how fast it is formed. This is the thermodynamic product. libretexts.org

Consider the electrophilic addition of HBr to an unsymmetrical alkene. Protonation of the double bond in this compound would lead to a tertiary carbocation. In a scenario where a rearrangement could lead to a different, but also stable, carbocation, the possibility for different products arises.

More classically, consider the addition of HBr to a conjugated diene, which results in a resonance-stabilized allylic carbocation. Attack by the bromide ion at the two different positive centers leads to the 1,2-adduct (kinetic product) and the 1,4-adduct (thermodynamic product). libretexts.orgstackexchange.com Although this compound is not a conjugated diene, similar principles apply in reactions where competing pathways exist. For example, in the deprotonation of an unsymmetrical ketone to form an enolate, the kinetic enolate is formed by removing the most accessible proton, while the thermodynamic enolate is the more substituted, and thus more stable, enolate. wikipedia.org

For this compound, the high degree of substitution on the double bond already confers significant stability. In many of its reactions, such as hydrogenation, only one product (2,3-dimethylhexane) is possible. However, in reactions like allylic halogenation or other complex transformations, the principles of kinetic and thermodynamic control would be critical in predicting and explaining the product distribution based on the reaction conditions.

Table 4: Conditions Favoring Kinetic vs. Thermodynamic Products

| Factor | Kinetic Control | Thermodynamic Control |

|---|---|---|

| Temperature | Low | High |

| Reaction Time | Short | Long |

| Reversibility | Irreversible or pseudo-irreversible conditions | Reversible conditions |

| Major Product | Formed via lowest activation energy pathway | The most stable product |

Analysis of Reaction Coordinate Diagrams and Product Ratios

Reaction coordinate diagrams are graphical representations of the energy changes that occur during a chemical reaction. schoolwires.net They map the potential energy of a system against the progress of the reaction, highlighting transition states and intermediates. schoolwires.net For a reaction involving this compound, such as the electrophilic addition of a hydrogen halide (H-X), the diagram would illustrate the energy profile of the reaction mechanism.

The reaction typically proceeds in a stepwise manner. First, the electron-rich π-bond of the alkene attacks the electrophile (e.g., the proton from H-X), passing through a high-energy transition state to form a carbocation intermediate. libretexts.org Because this compound is a symmetrical tetrasubstituted alkene, protonation of either carbon of the double bond leads to the same tertiary carbocation. The subsequent attack by the nucleophile (e.g., a halide ion) on the carbocation forms the final product. schoolwires.net The first step, the formation of the carbocation, is the slowest and therefore the rate-determining step of the reaction, corresponding to the highest energy barrier (activation energy) on the reaction coordinate diagram. schoolwires.net

Computational studies on ozonolysis reactions also provide insight into product ratios. The reaction of ozone with alkenes proceeds via a primary ozonide (POZ), which then decomposes into a carbonyl compound and a carbonyl oxide, also known as a Criegee intermediate (CI). copernicus.org The specific products and their yields are dictated by the structure of the alkene. For this compound, the decomposition of the POZ would be expected to yield specific carbonyl and CI products. The ratio of these products can be predicted using computational models that analyze the fragmentation pathways.

For instance, studies on the ozonolysis of various alkenes have shown that the yields of resulting carbonyls are influenced by the degree of substitution. copernicus.org In the case of this compound, the reaction would produce two main fragments. The table below outlines the expected primary products from the ozonolysis reaction.

| Reactant | Reaction | Expected Primary Products |

|---|---|---|

| This compound | Ozonolysis | Butan-2-one and Acetone Criegee Intermediate (CH3)2COO |

| This compound | Ozonolysis | Propan-2-one (Acetone) and 2-Butanone Criegee Intermediate |

The table illustrates the two possible fragmentation pathways of the primary ozonide formed from this compound.

Influence of Alkene Substitution on Stability and Reactivity

The stability and reactivity of an alkene are significantly influenced by the substitution pattern around the carbon-carbon double bond. fiveable.me Computational and experimental studies, such as measurements of heats of hydrogenation, consistently show that alkene stability increases with the number of alkyl substituents. masterorganicchemistry.com The general order of stability is: tetrasubstituted > trisubstituted > disubstituted > monosubstituted > unsubstituted. fiveable.memasterorganicchemistry.com

This compound is a tetrasubstituted alkene, placing it among the most stable isomers of C8H16. This enhanced stability is primarily attributed to two electronic effects:

Hyperconjugation : This involves the interaction of the filled C-H σ-bonds of the adjacent alkyl groups with the empty π* antibonding orbital of the double bond. This delocalization of electron density stabilizes the molecule. fiveable.me

Inductive Effects : Alkyl groups are electron-donating and push electron density towards the sp² hybridized carbons of the double bond, which also contributes to stability. fiveable.me

Computational methods, such as Density Functional Theory (DFT), have been employed to calculate the isomerization energies of hexene (C6H12) isomers, confirming that multiply-substituted alkenes are more stable than their monosubstituted counterparts. researchgate.net While direct computational data for all C8H16 isomers is extensive, the principles derived from hexenes and other alkenes are directly applicable. researchgate.net The greater the substitution, the lower the heat of hydrogenation, indicating a more stable (lower potential energy) starting molecule. masterorganicchemistry.com

The table below provides a qualitative comparison of the relative stability of different types of hexene isomers, which illustrates the principle that applies to this compound as a tetrasubstituted alkene.

| Substitution Pattern | Example Alkene | Relative Stability | Reason |

|---|---|---|---|

| Monosubstituted | 1-Hexene (B165129) | Least Stable | Fewer stabilizing alkyl groups |

| Disubstituted | 2-Hexene | More Stable | Increased hyperconjugation and inductive effects |

| Trisubstituted | 2-Methyl-2-hexene | Even More Stable | Greater stabilizing electronic effects |

| Tetrasubstituted | 2,3-Dimethyl-2-butene | Most Stable | Maximum hyperconjugation and inductive effects |

This table demonstrates the general trend in alkene stability based on the degree of substitution around the double bond. This compound fits into the 'Most Stable' category.

Regarding reactivity, increased substitution also has a pronounced effect. In reactions like ozonolysis, computational studies have shown that the reaction rate constant increases with the degree of alkyl substitution. rsc.org Trisubstituted alkenes, for example, are generally more reactive towards ozone than di- or monosubstituted alkenes. rsc.org This suggests that the electron-donating nature of the alkyl groups, which enhances stability, also makes the double bond more electron-rich and thus more nucleophilic and reactive towards strong electrophiles like ozone.

Advanced Spectroscopic Characterization Techniques for 2,3 Dimethyl 3 Hexene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation and Mechanistic Insights

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the stereochemistry and probing reaction mechanisms involving 2,3-dimethyl-3-hexene. Both ¹H and ¹³C NMR provide a wealth of information based on chemical shifts, coupling constants, and signal integrations.

In the ¹H NMR spectrum of the related compound 2,3-dimethylbutane, protons are found in two distinct chemical environments, leading to two separate signals. docbrown.info The high symmetry of this molecule results in the four methyl groups being equivalent and the two CH groups also being equivalent. docbrown.info This principle of chemical equivalence due to molecular symmetry is fundamental in interpreting the NMR spectra of substituted alkenes like this compound. For instance, in a study of metallocene allyl complexes, ¹H and ¹³C NMR spectra revealed the dynamic nature of the allyl moiety and hindered rotation of a tethered alkene at low temperatures. acs.org

The chemical shifts in ¹³C NMR are particularly sensitive to the electronic environment of each carbon atom. For 2,3-dimethylbutane, only two distinct signals are observed due to its symmetry, corresponding to the methyl carbons and the methine carbons. docbrown.info The specific chemical shifts provide direct evidence of the number of non-equivalent carbon atoms in a molecule. docbrown.info

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Group | Predicted Chemical Shift (ppm) | Splitting Pattern |

| ¹H | =C-CH₃ | ~1.6 | Singlet |

| ¹H | =C-CH₂-CH₃ | ~2.0 | Quartet |

| ¹H | -CH₂-CH₃ | ~1.0 | Triplet |

| ¹H | C(2)-CH₃ | ~1.7 | Singlet |

| ¹³C | C=C | 125-135 | Singlet |

| ¹³C | =C-CH₃ | ~20 | Singlet |

| ¹³C | =C-CH₂- | ~30 | Singlet |

| ¹³C | -CH₂-CH₃ | ~14 | Singlet |

| ¹³C | C(2)-CH₃ | ~22 | Singlet |

Note: These are approximate values and can vary based on solvent and experimental conditions.

Variable-Temperature NMR Studies of Dynamic Processes

Variable-temperature (VT) NMR spectroscopy is a powerful tool for investigating dynamic processes such as conformational changes and hindered rotations, which are common in sterically hindered alkenes like this compound. mdpi.com By recording NMR spectra at different temperatures, it is possible to observe changes in the spectra that correspond to the slowing or speeding up of these dynamic processes on the NMR timescale. mdpi.com

At high temperatures, rapid rotation around single bonds or other conformational exchanges can lead to time-averaged signals, simplifying the spectrum. mdpi.com As the temperature is lowered, these processes can be "frozen out," leading to the appearance of distinct signals for each conformer or rotamer. mdpi.com The temperature at which these changes occur, known as the coalescence temperature, can be used to calculate the energy barrier for the dynamic process. mdpi.com

For example, VT-NMR studies on metal-alkene complexes have been used to determine the rotational barriers of the alkene ligand. mdpi.com In one case, the barrier to alkene rotation was determined to be 15 kcal·mol⁻¹. mdpi.com Similarly, studies on hindered biaryls have used VT-NMR to measure rotational barriers. mdpi.com These principles are directly applicable to studying the hindered rotation that may occur around the C-C single bonds adjacent to the double bond in derivatives of this compound. The energy barriers for such processes provide valuable information about the steric strain and conformational preferences of the molecule. mdpi.com

Vibrational Spectroscopy (IR and Raman) in Conformational and Bonding Analysis

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides detailed information about the bonding and conformational structure of molecules. umsl.edus-a-s.org

IR spectroscopy is particularly useful for identifying characteristic functional groups. spectroscopyonline.com For alkenes, key absorptions include the C=C stretching vibration, which typically appears in the range of 1680-1630 cm⁻¹, and the C-H stretching vibrations of the hydrogens attached to the double bond, found between 3100 and 3000 cm⁻¹. spectroscopyonline.com The out-of-plane C-H bending vibrations (wags) occur in the 1000-600 cm⁻¹ region and are diagnostic of the substitution pattern around the double bond. spectroscopyonline.com For a tetrasubstituted alkene like this compound, there are no vinylic C-H bonds, so the latter two absorptions will be absent. The C=C stretch in highly substituted alkenes can be weak or absent in the IR spectrum if the bond has little to no dipole moment change during vibration. umsl.edu

Raman spectroscopy is often complementary to IR spectroscopy. umsl.eduacs.org The C=C stretching vibration in alkenes, especially in symmetrically substituted ones, tends to be strong in the Raman spectrum. umsl.edus-a-s.org This makes Raman an important tool for identifying the double bond in molecules like this compound, where the IR signal may be weak. umsl.edu The position of the C=C stretching band is sensitive to substitution, with more substituted alkenes generally showing a higher frequency. s-a-s.org

Table 2: Characteristic Vibrational Frequencies for Alkenes

| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) | Intensity in this compound |

| C=C Stretch | 1680–1660 (weak to medium) spectroscopyonline.com | 1680–1660 (strong) s-a-s.org | Weak in IR, Strong in Raman |

| sp³ C-H Stretch | 2850–2960 (strong) | 2850–2960 (strong) | Strong in both |

| CH₃ Bending | ~1450 and ~1375 (medium) | ~1450 and ~1375 (medium) | Medium in both |

| CH₂ Bending | ~1465 (medium) | ~1465 (medium) | Medium in both |

Mass Spectrometry (MS) for Elucidating Reaction Intermediates and Products

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elucidating the structure of reaction intermediates and products by analyzing their fragmentation patterns. wikipedia.org Upon ionization in the mass spectrometer, the molecular ion of an alkene is formed by the loss of an electron from the π-bond. jove.com

The fragmentation of alkenes is often dominated by cleavage at the allylic position, which results in a stable, resonance-stabilized allylic cation. jove.com For internal alkenes like this compound, there are multiple possible allylic cleavage sites. The fragmentation will preferentially occur to generate the most stable carbocation and radical fragments. jove.com Another common fragmentation pathway is cleavage of the vinylic C-C bond, which is adjacent to the double bond. jove.com

In the case of this compound (m/z = 112.21), a prominent fragmentation would be the loss of an ethyl group (C₂H₅, 29 mass units) via allylic cleavage to form a stable tertiary allylic cation at m/z 83. Loss of a methyl group (CH₃, 15 mass units) is also possible. The analysis of these characteristic fragment ions helps to piece together the structure of the original molecule. hidenanalytical.com For example, in the ozonolysis of alkenes, electrospray ionization mass spectrometry (ESI-MS) has been used to identify oligomeric products and intermediates. copernicus.org

Table 3: Potential Mass Spectral Fragments of this compound

| m/z Value | Possible Fragment Ion | Fragmentation Pathway |

| 112 | [C₈H₁₆]⁺˙ | Molecular Ion |

| 97 | [C₇H₁₃]⁺ | Loss of CH₃ |

| 83 | [C₆H₁₁]⁺ | Allylic cleavage, loss of C₂H₅ |

| 69 | [C₅H₉]⁺ | Further fragmentation |

| 55 | [C₄H₇]⁺ | Allylic cleavage, loss of C₄H₉ |

| 41 | [C₃H₅]⁺ | Allylic fragment |

X-ray Crystallography of Solid-State Derivatives for Precise Structural Determination

While this compound is a liquid at room temperature, its solid-state derivatives can be analyzed by X-ray crystallography to obtain precise three-dimensional structural information. This technique provides definitive data on bond lengths, bond angles, and torsion angles, which are invaluable for understanding steric effects and conformational preferences.

For instance, the X-ray crystal structure of a dinitro derivative of 2,5-dimethyl-3-hexene has been determined, revealing the precise geometry of the molecule in the solid state. ucl.ac.uk Similarly, X-ray diffraction studies have been performed on various organometallic complexes containing alkene ligands, providing insight into the nature of the metal-alkene bond and the conformation of the coordinated alkene. nih.govacs.org The synthesis of crystalline derivatives of this compound, such as through addition reactions or complexation with a metal center, would allow for its structural characterization by X-ray crystallography. The resulting data would provide an unambiguous determination of its stereochemistry and conformation, which can then be correlated with the findings from spectroscopic and computational studies. ias.ac.in

常见问题

Q. What experimental methods are recommended for confirming the molecular identity and purity of 2,3-Dimethyl-3-hexene in the absence of vendor-provided analytical data?

Answer:

- Gas Chromatography-Mass Spectrometry (GC-MS): Use high-resolution GC-MS to confirm molecular weight (112.21 g/mol) and fragmentation patterns consistent with the branched alkene structure .

- Nuclear Magnetic Resonance (NMR): Compare H and C NMR spectra with computational predictions (e.g., density functional theory) to validate structural features like methyl group splitting and double-bond geometry .

- Refractive Index and Density: Cross-check experimental values (density: 0.726 g/cm³; refractive index: 1.418) against literature data to assess purity .

Q. How should researchers handle and store this compound to minimize decomposition or hazardous reactions?

Answer:

- Storage Conditions: Store under inert gas (argon/nitrogen) at ≤4°C to prevent oxidation or polymerization of the alkene moiety. Use amber glass vials to limit light exposure .

- Handling Precautions: Conduct reactions in fume hoods with explosion-proof equipment due to flammability (flash point: 6.1°C). Avoid contact with strong oxidizers (e.g., peroxides) or acids that may induce rearrangement .

Q. What regulatory documentation is critical when working with this compound in academic labs?

Answer:

- Safety Data Sheets (SDS): Refer to Sections 2 (hazard identification) and 8 (exposure controls) of compliant SDS to implement PPE (e.g., nitrile gloves, respirators for vapor control) .

- Waste Disposal Protocols: Follow guidelines in Section 13 (disposal considerations) for halogen-free solvent disposal, avoiding groundwater contamination .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in reported physicochemical properties of this compound (e.g., conflicting boiling points)?

Answer:

- Quantum Chemical Calculations: Use software like Gaussian or ORCA to compute thermodynamic properties (e.g., enthalpy of vaporization) and validate experimental boiling points (114.3°C at 760 mmHg) .

- Statistical Thermodynamics: Apply the Antoine equation to model vapor pressure vs. temperature relationships, identifying outliers in literature data .

- Collaborative Validation: Cross-reference results with independent labs using standardized methods (e.g., ASTM D86 for distillation curves) .

Q. What strategies are effective for optimizing the regioselective synthesis of this compound derivatives?

Answer:

- Catalyst Screening: Test Ziegler-Natta or metallocene catalysts to control branching during alkene polymerization or functionalization .

- Kinetic Isotope Effects (KIE): Use deuterated analogs to study reaction mechanisms (e.g., hydride shifts in acid-catalyzed rearrangements) .

- In Situ Monitoring: Employ FTIR or Raman spectroscopy to track intermediate formation during synthesis .

Q. How can researchers assess the environmental impact of this compound in ecotoxicological studies?

Answer:

- QSAR Modeling: Predict biodegradation (e.g., EPI Suite) and bioaccumulation potential (logP: 2.998) to prioritize lab testing .

- Microcosm Experiments: Simulate soil/water systems to measure half-life under aerobic/anaerobic conditions, referencing Section 12 (ecological information) of SDS .

- Algal/ Daphnia Bioassays: Conduct OECD 201/202 tests to quantify acute toxicity (EC50/LC50) .

Key Research Gaps and Challenges

- Stereochemical Stability: Limited data on the isomerization kinetics of the trisubstituted double bond under varying pH/temperature .

- Analytical Standardization: Discrepancies in CAS numbers (7145-23-5 vs. 66225-30-7) require harmonization for database interoperability .

- Mechanistic Studies: Need for isotopic labeling (e.g., C) to elucidate reaction pathways in catalytic systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。